molecular formula C22H22FN5O2 B6493880 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one CAS No. 1296481-44-1

1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

Cat. No.: B6493880
CAS No.: 1296481-44-1
M. Wt: 407.4 g/mol
InChI Key: FBULIALQUBBQJI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group and a methyl group at positions 1 and 5, respectively. The triazole moiety is further linked via a carbonyl group to a piperazine ring, which is attached to a para-substituted phenylacetophenone fragment.

Properties

IUPAC Name

1-[4-[4-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-21(24-25-28(15)20-9-5-18(23)6-10-20)22(30)27-13-11-26(12-14-27)19-7-3-17(4-8-19)16(2)29/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBULIALQUBBQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves a multistep organic reaction:

  • Formation of the Triazole Ring: : Reacting 4-fluorophenyl azide with acetylene derivatives under copper-catalyzed conditions forms the 1,2,3-triazole ring.

  • Attachment to Piperazine: : The triazole intermediate is then reacted with piperazine derivatives, using appropriate coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

  • Final Coupling: : The resultant product undergoes further coupling reactions with ethanone derivatives to obtain the final compound.

Industrial Production Methods

Industrial production methods would optimize these reactions for scale, likely involving:

  • Optimized Catalysts: : Utilizing more efficient and cost-effective catalysts to speed up the reactions.

  • Batch or Continuous Flow Process: : Depending on the yields and reaction kinetics, either batch processing or continuous flow might be employed.

  • Purification Techniques: : Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

General Principles of Chemical Reactions

Compounds with similar structures, such as those containing triazole and piperazine rings, can undergo various chemical reactions:

  • Substitution Reactions : These reactions involve the replacement of functional groups. For example, halogenating agents or nucleophiles like amines can facilitate substitution reactions, requiring careful control of reaction conditions to avoid side products.

  • Condensation Reactions : These reactions involve the combination of two molecules with the loss of a small molecule, often water or methanol. Such reactions are common in the synthesis of complex organic compounds .

  • Cyclization Reactions : These reactions involve the formation of a ring structure from an acyclic precursor. Conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and purity .

Potential Chemical Reactions

Given the structure of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one , several potential chemical reactions can be inferred:

  • Hydrolysis : The ester or amide groups could undergo hydrolysis under basic conditions, leading to the formation of carboxylic acids or amines.

  • Nucleophilic Substitution : The presence of a fluorophenyl group suggests potential reactivity towards nucleophiles, which could replace the fluorine atom.

  • Redox Reactions : The compound's multiple functional groups might participate in oxidation or reduction reactions, depending on the conditions and reagents used.

Reaction Conditions and Solvents

The choice of solvent and reaction conditions significantly affects the outcome of chemical reactions. Common solvents for reactions involving similar compounds include:

  • Dimethylformamide (DMF) : A polar aprotic solvent often used for reactions requiring high temperatures.

  • Dichloromethane (DCM) : A non-polar solvent suitable for reactions at room temperature or slightly elevated temperatures.

  • Ethanol : A polar protic solvent commonly used for reactions under reflux conditions .

Data Table: Potential Chemical Reactions

Reaction TypeConditionsExpected Products
HydrolysisBasic conditions (e.g., NaOH)Carboxylic acid or amine derivatives
Nucleophilic SubstitutionPresence of nucleophile (e.g., amine)Substituted phenyl derivatives
Redox ReactionsOxidizing/reducing agents (e.g., H2O2, NaBH4)Oxidized or reduced derivatives

Future Research Directions

Future studies should focus on experimental synthesis and characterization of this compound, followed by detailed investigations into its chemical reactivity and biological activity. This would involve:

  • Synthetic Chemistry : Developing efficient synthetic routes to produce the compound in high purity.

  • Chemical Reactivity Studies : Investigating the compound's reactivity under various conditions to identify potential chemical transformations.

  • Biological Assays : Conducting pharmacological assays to assess its efficacy and specificity against biological targets.

These studies would provide valuable insights into the compound's potential applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The incorporation of the 4-fluorophenyl group enhances the biological activity of the compound. Studies have shown that triazole derivatives can exhibit significant antifungal and antibacterial activities. For instance, research indicates that compounds with similar structures demonstrate efficacy against various pathogens, including resistant strains of bacteria .

Anticancer Properties
Research has highlighted the potential of triazole derivatives as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, studies have revealed that triazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .

Neuropharmacological Effects
The piperazine moiety is often associated with neuropharmacological activities. Compounds containing piperazine have been explored for their potential in treating neurological disorders such as depression and anxiety. The specific structure of this compound may offer novel mechanisms for action in these therapeutic areas .

Material Science Applications

Polymer Chemistry
The unique chemical structure allows for its use as a building block in polymer synthesis. Triazole-containing polymers have been studied for their thermal stability and mechanical properties. This compound can be utilized to create advanced materials with tailored properties for applications in coatings and adhesives .

Nanotechnology
In nanotechnology, the compound's ability to coordinate with metal ions makes it suitable for developing nanomaterials. Research indicates that triazole ligands can stabilize metal nanoparticles, enhancing their catalytic properties. This application is particularly relevant in heterogeneous catalysis and environmental remediation .

Case Studies

Study on Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized several triazole derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that derivatives similar to 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one exhibited significant growth inhibition against Staphylococcus aureus and Candida albicans .

Investigation of Anticancer Mechanisms
A comprehensive study investigated the anticancer effects of various triazole derivatives on breast cancer cell lines. The findings suggested that compounds with structural similarities to the target compound induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one typically involves:

Molecular Targets

  • Receptors: : May interact with specific cellular receptors, influencing signal transduction pathways.

  • Enzymes: : Potential inhibition or activation of target enzymes, affecting metabolic processes.

Pathways Involved

  • Signal Transduction: : Modulation of signaling pathways such as kinase or G-protein coupled receptors.

  • Gene Expression: : Influence on gene expression levels through interaction with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents/Modifications logP Hydrogen Bond Acceptors Reference
Target Compound 435.45* 4-Fluorophenyl, 5-methyl-1H-1,2,3-triazole, piperazine, phenylacetophenone ~4.5† 7
1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one 281.68 3-Chloro-4-fluorophenyl, 5-methyl-1H-1,2,3-triazole 3.2‡ 4
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one 410.90 4-Chlorophenyl pyrazole, piperazine, 3-methoxyphenylacetophenone 4.35 4
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 499.39 2-Fluorobenzoyl, piperazine, 4-hydroxyphenylacetophenone 1.8§ 8
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl}ethan-1-one 515.61 2,3-Dimethylphenyl piperazine, 4-fluorophenyl pyrazole, dihydropyridine ~5.0†† 6

*Calculated based on molecular formula C23H22FN5O2.
†Estimated using fragment-based methods (e.g., ).
‡Experimental value inferred from substituent contributions.
§Experimental data from .
††Predicted using software tools.

Key Differences and Implications

Triazole vs. Pyrazole/Pyrimidine Cores

  • The target compound’s 1,2,3-triazole core (vs. pyrazole in or pyrimidine in ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
  • Pyrazole-containing analogues (e.g., ) exhibit higher logP values (4.35 vs. ~4.5 for the target), suggesting increased lipophilicity due to the methoxyphenyl group .

Substituent Effects The 4-fluorophenyl group in the target compound likely improves bioavailability compared to 3-chloro-4-fluorophenyl () or 4-hydroxyphenyl () derivatives, balancing lipophilicity and polarity .

Synthetic Accessibility

  • The target compound’s synthesis likely follows a multi-step protocol involving:
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole (as in ).
  • Coupling of the triazole-carbonyl chloride with piperazine (similar to ).
  • Final attachment of the phenylacetophenone moiety via nucleophilic substitution (analogous to ) .

Biological Activity

The compound 1-(4-{4-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one is a triazole derivative that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of the compound involves a multi-step process starting from 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide. The key steps include the formation of piperazine derivatives and subsequent reactions to introduce the ethanone moiety. The final product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure and purity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate to high inhibitory effects. For instance, derivatives containing the triazole ring have demonstrated promising activity against Gram-positive and Gram-negative bacteria .

Anti-Tubercular Activity

In a study focused on anti-tubercular agents, compounds similar to the one discussed showed IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis. This suggests that modifications around the triazole core can enhance anti-tubercular efficacy .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies revealed strong binding affinities to these enzymes, indicating that it could serve as a lead compound in developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several triazole derivatives were synthesized and screened for antimicrobial activity. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus, which is comparable to existing antibiotics .

Case Study 2: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was performed on a series of triazole derivatives. It was found that modifications at the piperazine moiety significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against bacterial strains .

Data Tables

Biological Activity MIC (µg/mL) IC90 (µM) Enzyme Inhibition
Staphylococcus aureus15-AChE: Strong
Escherichia coli20-BuChE: Moderate
Mycobacterium tuberculosis-3.73-

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be validated?

The compound can be synthesized via multi-step reactions, starting with the formation of the 1,2,3-triazole core. Key steps include:

  • Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple 4-fluorophenyl azide with a propargyl derivative.
  • Piperazine coupling : React the triazole carbonyl chloride with piperazine under reflux in ethanol with potassium carbonate as a base .
  • Final acetylation : Introduce the acetyl group via Friedel-Crafts acylation or nucleophilic substitution. Validation : Monitor intermediates using LC-MS and confirm regioselectivity via 1H^{1}\text{H}-13C^{13}\text{C} HMBC NMR to distinguish between 1,4- and 1,5-triazole isomers .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • X-ray crystallography : Resolves stereochemical ambiguities; for example, the dihedral angle between the triazole and fluorophenyl groups can be determined (e.g., 12.7° in analogous structures ).
  • NMR : Use 19F^{19}\text{F} NMR to confirm the fluorophenyl moiety and 2D COSY/TOCSY to assign piperazine proton environments.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., observed m/z 476.1898 vs. calculated 476.1902 for C23H22FN5O2\text{C}_{23}\text{H}_{22}\text{FN}_5\text{O}_2) .

Q. How should researchers design preliminary biological activity assays?

  • Target selection : Prioritize kinases or GPCRs due to the triazole-piperazine scaffold’s prevalence in inhibitors (e.g., triazoles as ATP mimics).
  • In vitro assays : Use MTT cytotoxicity screening against cancer cell lines (e.g., IC50_{50} determination in HeLa or MCF-7 cells) .
  • Control compounds : Include structurally similar derivatives (e.g., 4-chlorophenyl analogs) to assess substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2,4-difluoro) or triazole (e.g., 5-ethyl) groups to evaluate steric/electronic effects .
  • Bioisosteric replacement : Replace the acetyl group with a sulfonamide or urea moiety to enhance solubility or binding affinity .
  • Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with predicted binding poses in target proteins .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity verification : Confirm compound integrity (>98% by HPLC) to exclude batch-specific impurities .
  • Orthogonal assays : Compare results from enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to differentiate direct vs. indirect effects.
  • Metabolic stability : Assess liver microsomal stability (e.g., t1/2_{1/2} in rat microsomes) to rule out rapid degradation as a confounding factor .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalyst optimization : Replace Cu(I) catalysts with Ru(II) systems (e.g., RuAAC) for higher regioselectivity in triazole formation .
  • Solvent engineering : Use DMF/H2_2O mixtures for piperazine coupling to enhance solubility and reduce side reactions .
  • Workflow automation : Implement flow chemistry for exothermic steps (e.g., acyl chloride formation) to improve safety and reproducibility .

Q. What crystallographic techniques address poor crystal growth for structural analysis?

  • Co-crystallization : Add small-molecule additives (e.g., 1,2-dichloroethane) to stabilize crystal packing .
  • Cryocooling : Use liquid nitrogen to reduce thermal motion and improve diffraction resolution (e.g., achieve <1.0 Å resolution) .
  • Synchrotron radiation : Employ high-brilliance X-rays (e.g., at APS or ESRF) for weakly diffracting crystals .

Q. How are analytical methods (e.g., HPLC) validated for purity assessment?

  • Column selection : Use C18 reverse-phase columns with trifluoroacetic acid (0.1% in mobile phase) to resolve polar impurities .
  • Method parameters : Optimize retention time (e.g., 12.3 min), peak symmetry (\leq1.2), and LOQ (\leq0.1%) per ICH guidelines.
  • Forced degradation : Expose the compound to heat, light, and pH extremes to validate method robustness .

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